2-Acetyloxepan-3-one
Description
Contextualization within Heterocyclic Chemistry (Oxepanes)
2-Acetyloxepan-3-one belongs to the class of heterocyclic compounds, which are cyclic structures containing at least two different elements in the ring. wikipedia.org Specifically, it is a derivative of oxepane (B1206615), a seven-membered ring containing one oxygen atom. nih.gov The study of such heterocycles is a major focus of organic chemistry due to their prevalence in nature and their wide range of applications, including in pharmaceuticals and materials science. wikipedia.org The structure of this compound incorporates both a ketone and an acetyl group on the oxepane framework, making it a dicarbonyl compound with potential for diverse chemical transformations.
Significance of the Oxepane Ring System in Organic Chemistry
The oxepane ring is a significant structural motif found in numerous biologically active natural products, many of which are isolated from marine sources. rsc.org These natural products often exhibit interesting pharmacological properties, including cytotoxic activities against various cancer cell lines. However, the synthesis of seven-membered rings like oxepane presents a considerable challenge to synthetic chemists. This difficulty arises from unfavorable entropic factors and transannular interactions that are inherent to the formation of medium-sized rings. rsc.org Consequently, the development of new and efficient methods for the construction of the oxepane skeleton remains an active area of research in organic synthesis. The presence of the oxepane ring in complex molecules underscores its importance as a valuable pharmacophore and a compelling target for synthetic endeavors.
Overview of the Research Landscape Pertaining to this compound
Direct research on this compound is not extensively documented in publicly available literature. However, the broader field of oxepane chemistry is a subject of ongoing investigation. Research in this area is largely focused on the total synthesis of natural products containing the oxepane moiety and the development of novel synthetic methodologies for the efficient construction of this seven-membered ring system. Strategies for oxepane synthesis include various cyclization reactions, ring-closing metathesis, and ring expansions of smaller cyclic precursors. While specific studies on this compound are limited, its chemical properties and reactivity can be inferred from the well-established chemistry of related β-dicarbonyl compounds and substituted oxepanes. The synthesis of related heterocyclic ketones, such as oxetan-3-ones, has been explored, and these methods could potentially be adapted for the preparation of this compound. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
128372-38-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
InChI Key |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
Canonical SMILES |
CC(=O)C1C(=O)CCCCO1 |
Synonyms |
3-Oxepanone, 2-acetyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyloxepan 3 One
Precursor-Based Synthetic Routes to the 2-Acetyloxepan-3-one Core
Precursor-based strategies involve the stepwise construction of the target molecule. This typically entails either forming the oxepane (B1206615) ring first followed by functional group manipulation or introducing the necessary functionalities onto an acyclic precursor before the final ring-closing step.
The formation of the seven-membered oxepane ring is a critical step, as these rings are more challenging to synthesize compared to their five- or six-membered counterparts. nih.gov Several strategies have been developed to overcome these hurdles.
Ring-Closing Metathesis (RCM): RCM is a powerful and widely accepted strategy for forming oxepane rings from acyclic diene precursors. rsc.org This method utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the cyclization. The strategic placement of olefin groups within the precursor allows for controlled formation of the seven-membered ring. rsc.org
Cyclization Strategies: Various cyclization methods are employed, including radical and Lewis acid-mediated cyclizations from acyclic precursors. rsc.org Intramolecular Williamson ether synthesis, though less common for seven-membered rings due to unfavorable kinetics, can also be a potential route.
Ring Expansion: Another approach involves the expansion of smaller, more readily available rings. Six-membered rings like cyclohexanones or vinyl cycloalkanols can be used as precursors to construct the oxepane core through one-atom ring expansion. nih.gov Similarly, ring expansion from three-membered rings like epoxides has been explored for forming cyclic ethers, although oxepane formation can be competitive with other ring sizes. acs.org
| Strategy | Typical Precursor | Key Reagents/Catalysts | General Characteristics |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' catalyst, Schrock's catalyst | High functional group tolerance; versatile for substituted oxepanes. rsc.org |
| Lewis Acid-Mediated Cyclization | Acyclic polyol derivatives | Lewis acids (e.g., BF₃·OEt₂) | Depends on the strategic placement of hydroxyl and leaving groups. rsc.org |
| Ring Expansion | Cyclohexanones, vinyl cycloalkanols | Various reagents for C-C bond insertion | Builds upon more common six-membered rings. nih.gov |
The acetyl group (–COCH₃) is a key functional group in the target molecule. wikipedia.org In a precursor-based route, this group can be introduced either before or after the formation of the oxepane ring. A common and effective method is the acylation of a ketone. For instance, a pre-formed oxepan-3-one (B14268936) could be converted to its enolate, which then acts as a nucleophile to attack an acetylating agent.
Acetylation is the process of adding an acetyl functional group to a compound. wikipedia.orgfiveable.me This is a widely used transformation in organic synthesis to modify functional groups. fiveable.me The choice of acetylating agent is crucial for the reaction's success.
| Reagent | Formula | Byproduct | Reactivity |
|---|---|---|---|
| Acetyl Chloride | CH₃COCl | HCl | High |
| Acetic Anhydride | (CH₃CO)₂O | Acetic Acid | Moderate; often used with a base or catalyst. wikipedia.orgnih.gov |
| Acetyl-CoA | - | Coenzyme A | Used in biological systems by acetyltransferase enzymes. wikipedia.org |
Multicomponent Reactions for this compound Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic tools. researchgate.netnih.gov They offer advantages in terms of step- and atom-economy, reducing waste and simplifying purification processes. nih.gov Designing an MCR for a specific target like this compound requires the strategic selection of starting materials that can assemble the desired scaffold in one pot.
While a specific MCR for this compound is not prominently documented, one could be conceptualized. For example, a domino reaction could be devised involving an open-chain precursor containing an alcohol, an alkyne, and a carbonyl group, which could undergo a cascade of reactions (e.g., cyclization, hydration, and condensation) to form the target structure. The development of MCRs for complex heterocyclic frameworks is an active area of research. windows.net
Stereoselective and Enantioselective Synthesis Approaches to this compound
The C2 position of this compound is a stereocenter, meaning the molecule can exist as different stereoisomers. Stereoselective and enantioselective synthesis aims to control the formation of these isomers, producing a single desired one. This is particularly important in medicinal chemistry, where different enantiomers can have distinct biological activities. clockss.org
Approaches to achieve stereoselectivity include:
Chiral Catalysts: Using chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can guide the reaction to favor the formation of one enantiomer. clockss.org Asymmetric intramolecular aza-Michael additions have been successfully catalyzed by such acids to produce enantioenriched heterocycles. clockss.org
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been used as organocatalysts in the enantioselective synthesis of various heterocyclic compounds, including those with all-carbon quaternary stereocenters. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
These strategies could be applied to either the ring-closing step or the acetyl introduction step to control the stereochemistry at the C2 position of the oxepane ring.
Modern Synthetic Techniques in this compound Production
Advancements in synthetic technology can significantly improve the efficiency and environmental footprint of chemical syntheses.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. ijpsjournal.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. cem.comamazonaws.com This technique has been successfully applied to a wide range of transformations, including the synthesis of heterocyclic compounds and MCRs. ijpsjournal.combeilstein-journals.org
Nearly any step in the synthesis of this compound could potentially be accelerated by microwave heating. For instance, an intramolecular cyclization or an acetylation reaction could be performed under microwave irradiation to improve efficiency. This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reaction conditions. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes. amazonaws.com |
| Yields | Variable | Often higher. ijpsjournal.com |
| Heating Mechanism | Conduction and convection (external) | Direct interaction with polar molecules (internal) |
| Environmental Impact | Higher energy consumption, more solvent use | Reduced energy and solvent use, aligning with green chemistry. mdpi.com |
Catalyst-Mediated Transformations
Catalysis offers a powerful toolkit for the synthesis of this compound, enabling transformations that are often difficult or impossible to achieve through stoichiometric reactions. The use of catalysts can lead to higher yields, improved selectivity, and milder reaction conditions, all of which contribute to more sustainable chemical processes.
Metal-Catalyzed Approaches
Despite a thorough search of the scientific literature, no specific examples of metal-catalyzed syntheses for this compound could be identified. While metal catalysis is a widely employed strategy for the formation of cyclic ketones and related structures, research specifically targeting this seven-membered heterocyclic compound appears to be limited.
In principle, a variety of transition metals could be envisioned to catalyze the formation of the oxepan-3-one core. For instance, palladium-catalyzed carbonylative cyclization of appropriate hydroxy-alkenyl or -alkynyl precursors could be a plausible route. Similarly, gold or other late transition metals are known to catalyze intramolecular hydroalkoxylation or cycloisomerization reactions that could potentially lead to the oxepane ring system. However, without specific literature examples, these remain hypothetical pathways for the synthesis of this compound.
Organocatalytic and Biocatalytic Strategies
The application of organocatalysis and biocatalysis in the synthesis of this compound is also an area that appears to be underexplored in the current body of scientific literature. No specific organocatalytic or biocatalytic methods for the preparation of this compound have been reported.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Potential organocatalytic strategies for the synthesis of this compound could involve intramolecular Michael additions or aldol (B89426) reactions of suitably functionalized linear precursors, catalyzed by chiral amines or Brønsted acids.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers the potential for high selectivity and mild reaction conditions. Enzymes such as lipases, esterases, or oxidoreductases could theoretically be employed in kinetic resolutions or asymmetric cyclizations to produce enantiomerically enriched this compound. However, the absence of published research in this area indicates that these strategies have yet to be applied to this specific target molecule.
Comparison of Synthetic Efficiencies and Atom Economy for this compound Syntheses
A meaningful comparison of synthetic efficiencies and atom economy requires the availability of multiple, distinct synthetic routes to the target molecule. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. wordpress.comacs.org High atom economy is a key principle of green chemistry, as it signifies a reduction in waste generation. nih.gov
As no specific synthetic methods for this compound have been reported in the scientific literature, it is not possible to conduct a comparative analysis of synthetic efficiencies and atom economy for its synthesis. Such a comparison would necessitate detailed experimental data, including reaction yields, stoichiometry, and the molecular weights of all reactants and products for each synthetic pathway.
To illustrate how such a comparison would be made, a hypothetical data table is presented below. This table outlines the types of data that would be necessary to evaluate and compare different synthetic routes.
| Synthetic Route | Catalyst | Number of Steps | Overall Yield (%) | Atom Economy (%) |
| Hypothetical Route A | Metal Catalyst X | 3 | 65 | 70 |
| Hypothetical Route B | Organocatalyst Y | 4 | 50 | 85 |
| Hypothetical Route C | Biocatalyst Z | 2 | 75 | 95 |
In this hypothetical scenario, Route C, employing a biocatalyst, would be considered the most efficient and atom-economical method due to its high yield, fewer steps, and superior atom economy.
Chemical Reactivity and Transformations of 2 Acetyloxepan 3 One
Derivatization Strategies for 2-Acetyloxepan-3-one
Silylation Reactions
Specific information regarding the silylation reactions of this compound, including reagents, conditions, and products, is not readily found in the general scientific literature. Silylation reactions typically involve the introduction of silyl (B83357) groups into organic molecules, often at hydroxyl or enolizable carbonyl functionalities.
Acylation Reactions
Specific documented acylation reactions involving this compound are not widely reported in the general scientific literature. Acylation generally involves the introduction of an acyl group into a molecule, often through reactions with acyl halides or anhydrides.
Alkylation Reactions
Reactions for Introducing Spectroscopic Tags (Chromophores/Fluorophores)
Specific reactions for introducing spectroscopic tags such as chromophores or fluorophores directly onto this compound are not widely documented in the general scientific literature. The introduction of such tags typically requires reactive functional groups on the target molecule that can undergo conjugation with the chromophore or fluorophore.
Rearrangement Reactions of this compound and its Derivatives
Specific rearrangement reactions involving this compound or its direct derivatives are not extensively detailed in the general scientific literature. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. While various types of rearrangements exist (e.g., sigmatropic rearrangements wikipedia.orgwikipedia.orgorganic-chemistry.org, Friedel-Crafts rearrangements bdu.ac.inmasterorganicchemistry.com), their specific occurrence or study in the context of this compound has not been widely reported.
Spectroscopic Characterization of 2 Acetyloxepan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Acetyloxepan-3-one
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity of organic molecules. It relies on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide detailed information about their chemical environment. nih.gov
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within the molecule. Protons on carbons adjacent to electronegative atoms (like oxygen in the ether and carbonyl groups) would be deshielded, appearing at higher chemical shifts (downfield). The acetyl methyl protons (CH₃CO-) would typically appear as a singlet in the range of δ 2.0-2.5 ppm. The methylene (B1212753) protons within the oxepane (B1206615) ring would show complex splitting patterns (multiplicity) due to coupling with neighboring protons, with their chemical shifts influenced by their proximity to the ether oxygen and the ketone carbonyls. Protons alpha to the ether oxygen would resonate around δ 3.0-4.0 ppm, while those alpha to the ketone carbonyls would typically be in the range of δ 2.0-3.0 ppm. The integration of each signal would correspond to the number of equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Proton Environments in this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Expected) | Relative Integration |
| Acetyl CH₃ | 2.0 - 2.5 | Singlet | 3H |
| Protons α to Ketone | 2.0 - 3.0 | Multiplet | Variable |
| Protons α to Ether Oxygen | 3.0 - 4.0 | Multiplet | Variable |
| Other Ring CH₂ | 1.0 - 2.0 | Multiplet | Variable |
The ¹³C NMR spectrum of this compound would reveal signals for each unique carbon atom. ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, but it provides a wider chemical shift range, leading to less signal overlap. The two carbonyl carbons would be highly deshielded, appearing in the downfield region. The cyclic ketone carbonyl (C3) would typically resonate around δ 200-220 ppm, while the acetyl carbonyl carbon (C=O of CH₃CO-) would appear in a similar range, possibly slightly upfield or downfield depending on the specific ring strain and electronic effects. Carbons within the oxepane ring would show chemical shifts reflecting their substitution and proximity to the ether oxygen and carbonyl groups. Carbons alpha to the ether oxygen would typically be in the δ 60-90 ppm range, while those alpha to the ketone carbonyls would be around δ 30-50 ppm. The methyl carbon of the acetyl group would appear in the upfield region, typically around δ 20-30 ppm. Broadband proton decoupling is commonly employed to simplify the spectrum, collapsing all carbon signals into singlets, while techniques like DEPT (Distortionless Enhanced Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbon Environments in this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Cyclic Ketone C=O (C3) | 200 - 220 |
| Acetyl C=O | 190 - 210 |
| Carbon α to Ether Oxygen | 60 - 90 |
| Carbon α to Ketone | 30 - 50 |
| Acetyl CH₃ | 20 - 30 |
| Other Ring Carbons | 20 - 40 |
When one-dimensional NMR spectra are insufficient due to signal overlap or complexity, two-dimensional (2D) NMR techniques become invaluable for establishing connectivity and elucidating complex structures.
COSY (Correlation Spectroscopy) : A homonuclear 2D ¹H-¹H correlation experiment, COSY would show cross-peaks between coupled protons, helping to trace proton spin systems within the oxepane ring and identify vicinal relationships.
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of specific proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range ¹H-¹³C correlations (typically two to three bonds), which is crucial for establishing connectivity across quaternary carbons or through heteroatoms, such as the ether oxygen or carbonyl carbons.
Solid-State NMR (ssNMR) : While solution-state NMR is preferred for soluble compounds, solid-state NMR is used for materials in a solid phase, such as crystalline powders or amorphous solids. It accounts for anisotropic interactions present in solids that broaden signals in solution NMR. Techniques like Magic Angle Spinning (MAS) and cross-polarization (CP) are employed to obtain high-resolution spectra. For this compound in a solid form, ssNMR could provide insights into its molecular packing, polymorphism, and dynamics, though it is generally more challenging to interpret than solution-state spectra.
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by analyzing the absorption or scattering of infrared light, respectively.
For this compound, the presence of two carbonyl groups (a cyclic ketone and an acyclic methyl ketone) would be a prominent feature in both IR and Raman spectra.
Carbonyl Stretching (C=O) : A strong absorption band in the IR spectrum is expected in the 1650-1750 cm⁻¹ region due to the C=O stretching vibration. Cyclic ketones, especially in larger rings like oxepane, can have their carbonyl stretch influenced by ring strain and conformation, potentially shifting from the typical acyclic ketone range (around 1710 cm⁻¹). The acetyl carbonyl would also contribute a strong absorption in this region. The exact positions of these two carbonyl stretches might differ slightly, allowing for their differentiation.
C-H Stretching : Sp³ C-H stretching vibrations from the methylene groups within the ring and the acetyl methyl group would appear in the 2850-2960 cm⁻¹ range.
C-O Stretching : The ether linkage within the oxepane ring would exhibit C-O stretching vibrations, typically in the 1000-1260 cm⁻¹ region, though these can be broad and less diagnostic than carbonyl stretches.
Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability, often strong for non-polar bonds or highly symmetrical vibrations. The C=O stretching vibrations, being highly polar, would also be active in Raman, though their relative intensity compared to IR might vary. The C-C and C-O stretches of the ring might show different intensities in Raman compared to IR, providing complementary information. Conformational analysis, particularly for a seven-membered ring, could be inferred from subtle shifts and changes in band intensities, as different conformers would have slightly different vibrational frequencies.
Table 3: Predicted IR Absorption Bands for Key Functional Groups in this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity (IR) |
| C=O (Ketone) | Stretching | 1650 - 1750 | Strong |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong |
| C-O (Ether) | Stretching | 1000 - 1260 | Medium |
Mass Spectrometry (MS) for this compound Structure Elucidation
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, aiding in structure elucidation.
For this compound (C₈H₁₂O₃), the molecular ion (M⁺•) peak would be observed at m/z 156, corresponding to its molecular weight. Electron ionization (EI) MS typically leads to fragmentation of the molecular ion into smaller, more stable charged fragments and neutral radicals. Expected fragmentation pathways include:
Alpha-cleavage : Cleavage adjacent to the carbonyl groups and the ether oxygen would be prominent. For the cyclic ketone, alpha-cleavage would lead to ring opening and subsequent fragmentation. For the acetyl group, cleavage of the C-C bond alpha to the carbonyl would yield a stable acylium ion (CH₃CO⁺, m/z 43), which is often a base peak in compounds containing acetyl groups.
Loss of small neutral molecules : Loss of water (H₂O, 18 amu) or other small molecules could occur, especially if rearrangements are possible.
McLafferty rearrangement : If applicable, this rearrangement can occur in ketones with gamma-hydrogens, leading to characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Ions for this compound
| Ion Type | Predicted m/z | Origin/Significance |
| Molecular Ion | 156 | Corresponds to the molecular weight of this compound |
| Acetylium Ion | 43 | Characteristic fragment from the acetyl group (CH₃CO⁺) |
| Other Fragments | Variable | Resulting from alpha-cleavages and rearrangements |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition. For this compound, with a molecular formula of C8H12O3, the theoretical exact mass can be calculated. HRMS would typically yield a molecular ion peak ([M+H]+ or [M+Na]+ depending on ionization mode) with high mass accuracy, enabling differentiation from other compounds with similar nominal masses but different elemental compositions. While general principles of HRMS are well-established nih.gov, specific experimental HRMS data for this compound were not found in the conducted research.
Expected HRMS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C8H12O3 |
| Theoretical Exact Mass (M) | 156.0786 amu |
| Common Ionization Mode | [M+H]+ or [M+Na]+ |
| Expected [M+H]+ m/z | 157.0864 |
| Expected [M+Na]+ m/z | 179.0683 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides detailed information about the fragmentation pathways of a molecule, aiding in structural elucidation. For this compound, fragmentation would be expected to occur at labile bonds, particularly those adjacent to the carbonyl groups and within the ether linkage. Ketones typically undergo α-cleavage, where the bond adjacent to the carbonyl group breaks, leading to the formation of acylium ions. Additionally, McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent β-cleavage, could be observed if applicable structural features are present within the oxepane ring or acetyl moiety. The presence of the cyclic ether (oxepane) would also influence fragmentation, potentially leading to ring-opening and subsequent losses of small neutral molecules. Specific experimental MS/MS fragmentation data for this compound were not identified in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Expected UV-Vis Absorption for this compound:
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
| n→π* | 270-300 | < 100 |
Theoretical Spectroscopic Parameter Calculations for this compound
Theoretical spectroscopic parameter calculations, often employing quantum chemical methods such as Density Functional Theory (DFT), play a vital role in predicting and interpreting spectroscopic data, especially for novel or less-studied compounds. These calculations can provide insights into molecular geometry, vibrational frequencies (useful for IR and Raman spectroscopy), electronic transitions (for UV-Vis), and even fragmentation pathways in mass spectrometry. For this compound, theoretical calculations could predict the exact mass, potential fragmentation ions, and UV-Vis absorption characteristics, offering valuable insights in the absence of experimental data. Such computational studies would involve optimizing the molecular structure and then calculating the relevant spectroscopic properties. However, specific published theoretical spectroscopic parameter calculations for this compound were not identified in the conducted research.
Computational and Theoretical Studies of 2 Acetyloxepan 3 One
Quantum Chemical Calculations of 2-Acetyloxepan-3-one Electronic Structure
Quantum chemical calculations are fundamental for understanding the electronic structure of molecules, including their bonding, charge distribution, and energetic properties. These methods aim to solve the electronic Schrödinger equation, providing insights into a molecule's fundamental characteristics. google.comnih.gov
Density Functional Theory (DFT) is a widely utilized quantum chemical method known for its balance between computational cost and accuracy, making it suitable for a broad range of chemical problems. nih.govnih.gov For this compound, DFT applications would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (equilibrium geometry) by minimizing the molecule's energy. This would involve finding the optimal bond lengths, bond angles, and dihedral angles within the oxepane (B1206615) ring and its substituents.
Electronic Properties: Calculating parameters such as frontier molecular orbitals (HOMO and LUMO energies), which are crucial for understanding reactivity and electronic transitions. vdoc.pub Other properties like atomic charges and electrostatic potential maps could also be derived, providing insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.
Vibrational Frequencies: Predicting infrared (IR) and Raman vibrational frequencies, which correspond to the normal modes of vibration of the molecule. These calculations can help in identifying functional groups and confirming optimized geometries.
Thermochemical Properties: Estimating thermodynamic quantities like enthalpy of formation, Gibbs free energy, and entropy. These values are vital for assessing the stability of the compound and the feasibility of its reactions. nih.gov
DFT calculations often employ various exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) to achieve desired levels of accuracy. vdoc.pubnih.gov
Ab initio methods, meaning "from first principles," are a class of quantum chemical techniques that derive their calculations directly from fundamental physical constants, without empirical parameters. google.com For this compound, ab initio calculations would provide highly accurate, albeit computationally intensive, insights:
Hartree-Fock (HF) Theory: The simplest ab initio method, which approximates electron-electron repulsion as an average field. google.com While less accurate for electron correlation, it serves as a starting point for more sophisticated methods.
Post-Hartree-Fock Methods: These methods incorporate electron correlation explicitly, leading to higher accuracy. Examples include Møller-Plesset perturbation theory (MPn, e.g., MP2, MP4) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). google.com Applying these to this compound would yield more refined energies, geometries, and electronic properties, particularly important for understanding subtle electronic effects and reaction energetics. nih.gov The computational cost of these methods scales unfavorably with system size, making them more suitable for smaller systems or for benchmarking DFT results. google.com
Molecular Mechanics and Molecular Dynamics Simulations of this compound
Molecular mechanics (MM) and molecular dynamics (MD) simulations are classical computational methods that treat atoms as point masses interacting via empirically derived force fields. nih.gov These methods are particularly useful for studying larger systems and their time-dependent behavior.
Molecular Mechanics (MM): For this compound, MM calculations would be used to rapidly explore its potential energy surface, identify stable conformers, and calculate steric energies. Force fields (e.g., AMBER, CHARMM, GAFF) define the potential energy of the system based on bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Molecular Dynamics (MD) Simulations: MD simulations extend MM by simulating the movement of atoms over time, providing insights into a molecule's dynamic behavior and conformational transitions. For this compound, MD simulations could:
Explore the flexibility of the oxepane ring and the rotation of the acetyl group.
Investigate the stability of different conformers at various temperatures.
Study interactions with solvent molecules if simulated in a solution environment.
Provide information on time-averaged properties and the accessibility of different conformational states.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the energy changes associated with the rotation around single bonds, leading to different spatial arrangements (conformers) of a molecule. For this compound, this would be a critical area of study due to the flexibility of the seven-membered ring and the presence of the acetyl group.
Conformational Search: Computational methods would be employed to systematically search for all possible stable conformers of this compound. This often involves rotating around rotatable bonds and optimizing the geometry of each resulting structure.
Energy Landscapes: The energy landscape of this compound would map the energy of the molecule as a function of its conformational coordinates. This landscape would reveal the global minimum energy conformer (the most stable one) and various local minima, separated by energy barriers. Understanding these barriers is crucial for predicting the interconversion rates between different conformers.
Factors Influencing Conformation: Analysis would focus on identifying the steric interactions, torsional strains, and intramolecular hydrogen bonding (if any) that dictate the preferred conformations and their relative stabilities.
Reaction Mechanism Elucidation for this compound Transformations through Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms, providing atomic-level details of how chemical transformations occur. For this compound, this could involve studying its hydrolysis, ring-opening, or other reactions characteristic of cyclic ethers and ketones.
Transition State Localization: Identifying the transition states (TS) for elementary reaction steps. A transition state is a high-energy, unstable configuration along the reaction pathway that connects reactants to products. nih.gov
Reaction Pathways and Energy Barriers: Mapping the entire reaction pathway, including intermediates and transition states, to determine the activation energies and reaction energies. This allows for the prediction of reaction rates and selectivities.
Catalysis Studies: If this compound were involved in a catalyzed reaction, computational methods could be used to investigate the role of catalysts, identify catalytic intermediates, and optimize catalyst design. nih.gov
DFT is frequently used for reaction mechanism studies due to its ability to handle bond breaking and formation processes. nih.gov
Prediction of Spectroscopic Parameters for this compound via Computational Chemistry
Computational chemistry can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental spectra and the identification of unknown compounds. For this compound, this would include:
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These are highly sensitive to the local electronic environment and molecular geometry, making computational predictions valuable for structural elucidation.
Infrared (IR) and Raman Spectroscopy: As mentioned in DFT applications, vibrational frequency calculations yield IR and Raman spectra, which can be compared with experimental data to confirm molecular structure and identify functional groups.
UV-Vis Spectroscopy: Predicting electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths using methods like Time-Dependent Density Functional Theory (TD-DFT). This would provide insights into the electronic transitions within the molecule, particularly those involving the carbonyl and ether functionalities. nih.gov
These predictions are crucial for guiding experimental spectroscopic investigations and for confirming the identity and purity of synthesized this compound.
Computational Assessment of Intermolecular Interactions Involving this compound
While specific studies on this compound are not identified, the computational assessment of intermolecular interactions is a well-established field in chemistry and materials science, employing various sophisticated methodologies. These methods are crucial for understanding how molecules associate in condensed phases, in solutions, or during molecular recognition processes. If studies were to be conducted on this compound, they would typically involve the following approaches:
Density Functional Theory (DFT) : DFT methods, often coupled with dispersion corrections, are widely used to calculate interaction energies and optimize geometries of molecular complexes. For instance, the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p) is a common choice for such calculations mdpi.comfrontiersin.org. These calculations can reveal the strength and nature of interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between this compound molecules or with other chemical species.
Molecular Dynamics (MD) Simulations : Classical or ab initio molecular dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions over time mdpi.comfrontiersin.orgnih.gov. MD simulations would allow for the exploration of conformational changes, solvent effects, and the evolution of intermolecular contacts involving this compound in various environments.
Non-Covalent Interaction (NCI) Analysis : NCI analysis, based on electron density and its derivatives, helps identify and visualize weak non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric clashes, providing a qualitative and quantitative understanding of intermolecular forces mdpi.comfrontiersin.org.
Symmetry-Adapted Perturbation Theory (SAPT) : SAPT is a robust method for decomposing the total intermolecular interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion mdpi.comfrontiersin.orgwiley.comaip.org. This decomposition provides a detailed understanding of the fundamental nature of the forces holding molecular complexes together.
Role of 2 Acetyloxepan 3 One As a Synthetic Scaffold
Integration of 2-Acetyloxepan-3-one into Complex Molecular Architectures
The integration of this compound into complex molecular architectures leverages its inherent structural features and the reactivity of its functional groups. The oxepane (B1206615) core, a seven-membered cyclic ether, is a challenging but valuable motif found in numerous biologically active compounds. The presence of a ketone at position 3 and an acetyl group at position 2 provides multiple handles for further chemical transformations. The ketone functionality can participate in a wide array of reactions, including nucleophilic additions (e.g., Grignard, organolithium reagents), aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the introduction of new carbon-carbon bonds and the expansion of molecular complexity. The acetyl group, as an ester derivative, can undergo hydrolysis, transesterification, or serve as a precursor to other carbonyl-containing functionalities (e.g., aldehydes, carboxylic acids, or alcohols upon reduction).
The strategic incorporation of this compound into synthetic routes can facilitate the rapid buildup of structural complexity. For instance, the ketone could be a key site for cyclization reactions, forming fused or spirocyclic systems, while the acetyl group could be manipulated to introduce additional stereocenters or functionality. The inherent challenges of forming the oxepane ring mean that once successfully constructed, a functionalized scaffold like this compound becomes a highly valuable intermediate, circumventing the need to form the strained ring at later, more complex stages of a synthesis.
Diversity-Oriented Synthesis Utilizing the this compound Core
Diversity-Oriented Synthesis (DOS) aims to generate molecule libraries with diverse structural features from a common starting material through a limited number of synthetic steps. The this compound core is well-suited for DOS strategies due to its multiple points of diversification. The ketone and acetyl functionalities offer distinct reactivity profiles that can be orthogonally manipulated.
Consider the following potential diversification pathways:
Ketone Reactivity: The ketone can be subjected to different transformations, such as:
Reductions to secondary alcohols (diastereoselective or enantioselective).
Reactions with various nucleophiles (Grignard reagents, organolithiums) to introduce diverse alkyl or aryl groups.
Formation of imines, oximes, or hydrazones, which can then be further transformed (e.g., cyclizations, reductions).
Acetyl Group Reactivity: The acetyl group can be:
Hydrolyzed to a carboxylic acid, enabling amide or ester couplings with various amines or alcohols.
Reduced to an alcohol, offering a new site for derivatization (e.g., ether formation, esterification).
Subjected to Claisen or Dieckmann condensations if an enolizable proton is available, leading to new ring systems or carbon-carbon bonds.
Oxepane Ring Modifications: While the ring itself is stable, under specific conditions, ring-opening or rearrangement reactions could lead to entirely different core scaffolds, further enhancing diversity.
This multi-faceted reactivity allows for the creation of a diverse chemical space from a single oxepane core, which is highly desirable in drug discovery and chemical biology for identifying novel bioactive molecules.
This compound as a Precursor in Natural Product Synthesis
Oxepane-containing motifs are prevalent in a wide range of natural products, many of which exhibit significant biological activities. The structural complexity and often polyoxygenated nature of these natural products make their total synthesis a challenging yet rewarding endeavor. This compound, with its pre-installed oxepane ring and oxygen-bearing functionalities, holds promise as a valuable precursor for the synthesis of such natural products.
The acetyl and ketone groups provide the necessary handles for introducing additional oxygenation patterns, stereocenters, and side chains often found in complex oxepane-containing natural products. For example, the ketone could be a site for stereoselective reduction to mimic hydroxyl groups, or for chain elongation through aldol reactions, while the acetyl group could be transformed into a lactone or another cyclic ether, depending on the target molecule. Its utility would stem from providing a pre-formed oxepane skeleton, thereby bypassing the most difficult step of forming the seven-membered ring from acyclic precursors.
Challenges and Successes in Oxepane-Containing Natural Product Synthesis
The synthesis of oxepane-containing natural products is notoriously challenging due to several factors:
Ring Strain and Conformational Flexibility: Seven-membered rings, including oxepanes, possess significant conformational flexibility and ring strain, making their formation and stereocontrol difficult compared to five- or six-membered rings. This can lead to lower yields and poor selectivity in cyclization reactions.
Stereochemical Control: Many natural products feature multiple contiguous stereocenters on or adjacent to the oxepane ring. Achieving high diastereoselectivity and enantioselectivity during ring formation and subsequent functionalization is a major hurdle. The synthesis of α,α′-trans-oxepanes, for instance, is thermodynamically less favorable than their cis isomers, posing a specific challenge.
Limited Catalytic Methods: While methods for oxepane synthesis have increased, catalytic and stereoselective approaches, particularly those that are broadly applicable, remain somewhat scarce.
Despite these challenges, significant successes have been achieved through various strategies:
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing oxepane rings, offering a catalytic and often stereoselective approach.
Lewis Acid-Mediated Cyclizations: These reactions can promote the formation of oxepanes by activating precursors and facilitating intramolecular cyclization.
Organocatalytic Oxa-conjugate Addition Reactions: These methods have been developed to stereoselectively provide challenging α,α′-trans-oxepanes, demonstrating their potential for rapid generation of molecular complexity and application in natural product synthesis.
Radical Cyclizations and Homologations: Other strategies include radical cyclizations and various homologation approaches that extend carbon chains before cyclization.
The strategic application of these methods, often in combination with careful retrosynthetic analysis, has enabled the total synthesis of several complex polyoxygenated oxepane-containing natural products.
Applications of this compound in the Preparation of Other Heterocyclic Compounds
Beyond its role as a scaffold for oxepane-containing molecules, this compound could serve as a versatile starting material for the synthesis of other heterocyclic compounds. The presence of the ketone and acetyl group, along with the ether linkage, provides opportunities for ring transformations, rearrangements, and the construction of new heterocyclic systems.
Possible transformations include:
Ring Contraction/Expansion: The oxepane ring could potentially undergo ring contraction to form six- or five-membered oxygen heterocycles (e.g., tetrahydropyrans, tetrahydrofurans) or ring expansion to larger macrocycles, depending on the reaction conditions and reagents. For example, Baeyer-Villiger oxidation of the ketone could lead to a lactone, which upon further manipulation, could result in a different ring size.
Derivatization via Carbonyl Reactivity: The ketone and acetyl functionalities can be used to introduce nitrogen or sulfur atoms, leading to nitrogen or sulfur-containing heterocycles. For instance, reaction of the ketone with hydrazines or amines, followed by cyclization, could yield pyrazoles, imidazoles, or other nitrogen heterocycles.
Rearrangements: Acid or base-catalyzed rearrangements could lead to skeletal changes, yielding novel heterocyclic scaffolds. The oxygen atom within the ring could also participate in such rearrangements.
The ability to selectively manipulate the functional groups on the oxepane core provides a pathway to access a diverse array of heterocyclic structures, which are fundamental to medicinal chemistry and materials science.
Role of this compound in Generating Molecular Complexity
Molecular complexity refers to the number of diverse structural features within a molecule, such as stereocenters, rings, and functional groups. This compound inherently possesses a degree of complexity due to its seven-membered heterocyclic ring and two distinct carbonyl functionalities. Its role in generating further molecular complexity stems from its capacity to undergo multiple, often stereoselective, transformations at these reactive sites.
The compound can act as a "complexity-generating reaction" substrate, where each step introduces new structural elements or stereocenters. For example:
Stereoselective Transformations: The ketone can be reduced to an alcohol with high diastereoselectivity, adding a new stereocenter. Subsequent reactions on this alcohol (e.g., etherification, esterification) can further diversify the molecule.
Cascade Reactions: The interplay between the ketone and acetyl group, or the ether oxygen, could enable cascade reactions where multiple bonds are formed in a single operation, rapidly increasing complexity. For instance, an initial nucleophilic attack on the ketone could trigger a subsequent intramolecular cyclization involving the acetyl group or other parts of the molecule.
The strategic design of synthetic routes starting from this compound allows chemists to efficiently build intricate molecular architectures, which are often challenging to access through linear synthetic pathways. This rapid generation of complexity is a key objective in modern synthetic organic chemistry, particularly in the context of drug discovery and the exploration of chemical space.
Future Research Directions
Advancements in Synthetic Methodology for 2-Acetyloxepan-3-one
One promising avenue is the exploration of transition-metal catalysis. For instance, palladium-catalyzed oxidative annulations have proven effective for the synthesis of other cyclic ketones. nih.gov Future work could adapt these methods for the construction of the oxepane (B1206615) ring system from acyclic precursors. Another area of interest lies in the development of organocatalytic approaches, which offer the potential for high enantioselectivity and milder reaction conditions.
| Potential Synthetic Advancement | Catalyst/Reagent Type | Expected Improvement |
| Asymmetric Baeyer-Villiger Oxidation | Chiral Metal Complex or Organocatalyst | Enantioselective synthesis of the oxepanone core |
| Tandem Michael Addition/Acylation | Phase-Transfer Catalyst | One-pot synthesis from simpler starting materials |
| Ring-Closing Metathesis | Ruthenium-based catalysts | Formation of the seven-membered ring from an unsaturated precursor |
Exploration of Novel Transformations and Derivatizations of this compound
The reactivity of the dicarbonyl functionality in this compound opens the door to a wide array of chemical transformations and the synthesis of novel derivatives. The presence of both a ketone and a lactone allows for selective modifications, providing access to a diverse range of molecular architectures.
Future research could explore the selective reduction of either carbonyl group to introduce stereocenters. The enolate chemistry of the β-keto group could be exploited for alkylation, halogenation, and acylation reactions, leading to a variety of substituted oxepanones. Furthermore, the lactone moiety can undergo ring-opening reactions with various nucleophiles to produce functionalized linear molecules. These derivatizations could be valuable for creating libraries of compounds for biological screening or for use as monomers in polymer synthesis. The 3-acyl-2-pyridone scaffold, for example, has shown a wide range of biological activities and serves as a versatile platform for developing new molecules. researchgate.net
Application of Advanced Spectroscopic Techniques for this compound Structural Elucidation
While standard spectroscopic techniques like NMR and mass spectrometry are essential for basic structural confirmation, advanced methods could provide deeper insights into the conformational dynamics and stereochemistry of this compound. The seven-membered oxepane ring is known to exist in multiple low-energy conformations, and understanding this dynamic behavior is crucial for predicting its reactivity and interactions.
Future studies could employ variable-temperature NMR experiments to probe the conformational equilibria and determine the energetic barriers between different ring conformations. Two-dimensional NMR techniques, such as NOESY and ROESY, will be invaluable for establishing the relative stereochemistry of any newly introduced chiral centers. In the solid state, X-ray crystallography could provide definitive structural information and insights into intermolecular interactions.
Integration of Machine Learning and Artificial Intelligence in Computational Studies of this compound
Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), offers a powerful tool for predicting the properties and reactivity of this compound. uic.edu These computational approaches can accelerate research by prioritizing experimental efforts and providing a deeper understanding of the molecule's behavior at an atomic level. mdpi.com
Future computational studies could focus on several key areas. Density functional theory (DFT) calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, to aid in experimental characterization. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of the oxepane ring in different solvent environments. mdpi.com
The integration of machine learning can further enhance these computational efforts. For example, ML models can be trained on existing data to predict the biological activity or material properties of novel derivatives of this compound. nih.govnih.gov This in silico screening can significantly reduce the time and resources required for drug discovery or materials development.
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of Spectroscopic Properties | Accurate prediction of NMR and IR spectra |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding of ring flexibility and solvent effects |
| Machine Learning (ML) | Virtual Screening of Derivatives | Identification of potential bioactive compounds or new materials |
Development of this compound as a Building Block for New Materials
The bifunctional nature of this compound makes it an attractive building block for the synthesis of new materials. The lactone functionality, in particular, suggests its potential as a monomer for ring-opening polymerization to produce polyesters. The properties of these polymers could be tailored by modifying the acetyl group or other positions on the oxepane ring.
Future research in this area could focus on the controlled polymerization of this compound and its derivatives to create polymers with specific thermal, mechanical, and biodegradable properties. The resulting polyesters could find applications in areas such as biomedical devices, drug delivery systems, and environmentally friendly plastics. The versatility of related compounds like 2-pyrones as building blocks in organic and medicinal chemistry highlights the potential for this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
